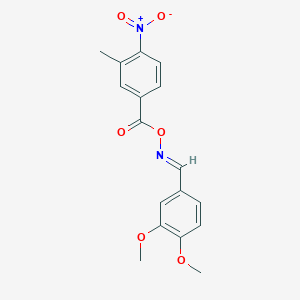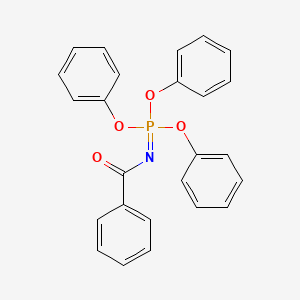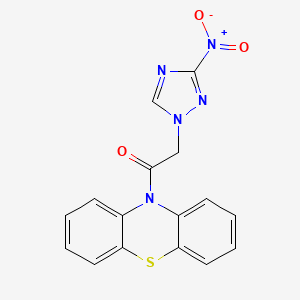
Benzoic acid, 3-methyl-4-nitro-, 3,4-dimethoxybenzylidenamino ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 3-methyl-4-nitro-, 3,4-dimethoxybenzylidenamino ester is a complex organic compound with a unique structure that combines various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-methyl-4-nitro-, 3,4-dimethoxybenzylidenamino ester typically involves multiple steps. One common method starts with the nitration of 3-methylbenzoic acid to produce 3-methyl-4-nitrobenzoic acid. This intermediate is then esterified with 3,4-dimethoxybenzyl alcohol under acidic conditions to form the desired ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient conversion and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 3-methyl-4-nitro-, 3,4-dimethoxybenzylidenamino ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid under basic conditions.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium hydroxide, water.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: 3-methyl-4-amino-benzoic acid, 3,4-dimethoxybenzyl alcohol.
Reduction: 3-methyl-4-nitrobenzoic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Benzoic acid, 3-methyl-4-nitro-, 3,4-dimethoxybenzylidenamino ester has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of benzoic acid, 3-methyl-4-nitro-, 3,4-dimethoxybenzylidenamino ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester group can be hydrolyzed to release active metabolites that exert biological effects. The compound’s unique structure allows it to engage in multiple pathways, making it a versatile molecule for various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-4-nitrobenzoic acid: A precursor in the synthesis of the ester.
3,4-Dimethoxybenzyl alcohol: Used in the esterification process.
4-Fluoro-3-nitrobenzoic acid: Another nitrobenzoic acid derivative with different substituents.
Uniqueness
Benzoic acid, 3-methyl-4-nitro-, 3,4-dimethoxybenzylidenamino ester is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C17H16N2O6 |
|---|---|
Poids moléculaire |
344.32 g/mol |
Nom IUPAC |
[(E)-(3,4-dimethoxyphenyl)methylideneamino] 3-methyl-4-nitrobenzoate |
InChI |
InChI=1S/C17H16N2O6/c1-11-8-13(5-6-14(11)19(21)22)17(20)25-18-10-12-4-7-15(23-2)16(9-12)24-3/h4-10H,1-3H3/b18-10+ |
Clé InChI |
GVCFVXPVBSZWAC-VCHYOVAHSA-N |
SMILES isomérique |
CC1=C(C=CC(=C1)C(=O)O/N=C/C2=CC(=C(C=C2)OC)OC)[N+](=O)[O-] |
SMILES canonique |
CC1=C(C=CC(=C1)C(=O)ON=CC2=CC(=C(C=C2)OC)OC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-chlorophenyl)-3-phenyl-2-[4-(propan-2-yl)phenyl]-2H-benzo[f]isoindole-4,9-dione](/img/structure/B14949720.png)
![6-benzyl-3-[(2E)-2-heptylidenehydrazinyl]-1,2,4-triazin-5(2H)-one](/img/structure/B14949729.png)
![2-[(5-{(E)-[(cyanoacetyl)hydrazono]methyl}-2-furyl)thio]-N-phenylacetamide](/img/structure/B14949743.png)
![(5Z)-5-[(3-bromophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B14949747.png)
![(2E)-2-cyano-3-{3-methoxy-4-[(3-methylbenzyl)oxy]phenyl}-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B14949748.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[5-(methoxymethyl)-4-(naphthalen-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14949757.png)
![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl 2,4-dimethylbenzenesulfonate](/img/structure/B14949762.png)
![5-[5-(3-chlorophenyl)furan-2-yl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B14949770.png)
![3-{[(2,4-dichlorophenyl)amino]methyl}-5-phenyl-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14949772.png)
![4-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide](/img/structure/B14949774.png)


![N'-[2-(trifluoroacetyl)cyclopent-1-en-1-yl]pyridine-2-carbohydrazide](/img/structure/B14949802.png)
